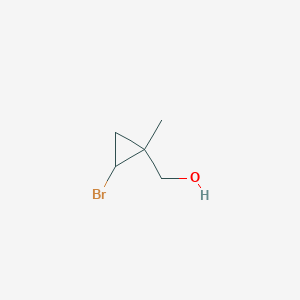

(2-Bromo-1-methylcyclopropyl)methanol

Description

BenchChem offers high-quality (2-Bromo-1-methylcyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-1-methylcyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-1-methylcyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-5(3-7)2-4(5)6/h4,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVIADXMRUCZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (2-Bromo-1-methylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(2-Bromo-1-methylcyclopropyl)methanol is a structurally intriguing molecule that combines the unique steric and electronic properties of a cyclopropane ring with the reactivity of a primary alcohol and a tertiary bromide. This guide provides a comprehensive technical overview of its chemical properties, including postulated synthesis, spectroscopic characterization, predicted reactivity, and potential applications as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to provide an authoritative and insightful resource for researchers.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery.[1] Its inherent ring strain imparts unique conformational rigidity and electronic character, which can significantly enhance a molecule's binding affinity to biological targets, improve metabolic stability by shielding adjacent bonds from enzymatic degradation, and fine-tune physicochemical properties such as lipophilicity.[1] The incorporation of a bromine atom and a hydroxymethyl group onto a methyl-substituted cyclopropane core, as in (2-Bromo-1-methylcyclopropyl)methanol, offers a trifunctional scaffold with orthogonal reactivity, making it a potentially valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₅H₉BrO | - |

| Molecular Weight | 165.03 g/mol | PubChem CID: 55266320[2] |

| Appearance | Colorless to pale yellow liquid | Analogy to similar compounds |

| Boiling Point | Estimated 180-200 °C | Extrapolation from related structures |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate). Limited solubility in water. | General principles of organic chemistry |

| Stability | Stable under standard conditions. May be sensitive to strong acids, bases, and heat. | General chemical knowledge |

Synthesis and Spectroscopic Characterization

A plausible synthetic route to (2-Bromo-1-methylcyclopropyl)methanol would involve the bromination of a suitable precursor, such as (1-methylcyclopropyl)methanol.

Proposed Synthesis

A common method for the conversion of alcohols to alkyl bromides is the Appel reaction, which utilizes a phosphine and a bromine source.

Reaction Scheme:

Figure 1: Proposed synthesis of (2-Bromo-1-methylcyclopropyl)methanol via the Appel reaction.

Experimental Protocol (Hypothetical):

-

To a stirred solution of (1-methylcyclopropyl)methanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (2-Bromo-1-methylcyclopropyl)methanol.

Spectroscopic Characterization (Predicted)

The structural elucidation of (2-Bromo-1-methylcyclopropyl)methanol would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted key spectroscopic features based on the analysis of similar structures.

¹H NMR Spectroscopy:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂OH | 3.5 - 3.7 | d |

| -OH | 1.5 - 2.5 | br s |

| Cyclopropyl-H | 0.4 - 1.2 | m |

| -CH₃ | 1.3 - 1.5 | s |

¹³C NMR Spectroscopy:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂OH | 65 - 70 |

| C -Br | 55 - 65 |

| C -CH₃ | 25 - 35 |

| Cyclopropyl-C H₂ | 15 - 25 |

| -C H₃ | 10 - 20 |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 | O-H stretch (broad) |

| 3080-3000 | C-H stretch (cyclopropyl) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1050-1000 | C-O stretch |

| 700-500 | C-Br stretch |

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Chemical Reactivity and Synthetic Applications

(2-Bromo-1-methylcyclopropyl)methanol possesses three distinct reactive sites: the hydroxyl group, the tertiary bromide, and the strained cyclopropane ring. This trifunctionality allows for a diverse range of chemical transformations.

Reactions at the Hydroxyl Group

The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

Figure 2: Representative reactions of the hydroxyl group.

Reactions at the Carbon-Bromine Bond

The tertiary bromide is expected to be susceptible to nucleophilic substitution and elimination reactions. Given the steric hindrance of the tertiary center, Sₙ1-type reactions are likely to be favored, proceeding through a tertiary carbocation intermediate.[3] Elimination reactions (E1) would also be a competing pathway, leading to the formation of a methylenecyclopropane derivative.

Nucleophilic Substitution (Sₙ1):

The tertiary carbocation generated upon departure of the bromide can be trapped by various nucleophiles.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated Methylcyclopropanes

Abstract

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of structural features that govern molecular stability is paramount. The cyclopropyl moiety, a cornerstone in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to parent molecules. When substituted, particularly with a combination of alkyl and halogen groups, the thermodynamic landscape of these three-membered rings becomes complex and intriguing. This technical guide provides a comprehensive exploration of the thermodynamic stability of brominated methylcyclopropanes, a class of compounds with significant potential in synthetic and medicinal chemistry. In the absence of extensive experimental thermochemical data for these specific isomers, this guide establishes the foundational principles of cyclopropane stability, details robust computational methodologies for accurately predicting their relative energies, and outlines experimental protocols for the validation of these predictions. We will delve into the subtle balance of steric, electronic, and strain effects that dictate the stability of geminal and vicinal brominated methylcyclopropane isomers, offering a predictive framework for their behavior.

Introduction: The Enduring Significance of the Cyclopropane Ring

The cyclopropane ring, with its inherent strain energy of approximately 27.5 kcal/mol, presents a unique structural and reactive profile.[1] This strain arises from significant angle strain due to the 60° C-C-C bond angles deviating from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms.[1] Despite this inherent instability, the incorporation of cyclopropane rings into pharmaceutical agents is a widely used strategy to enhance metabolic stability, modulate conformation, and fine-tune binding affinity.

When substituents like methyl and bromo groups are introduced, they perturb the electronic structure and introduce steric interactions that lead to a hierarchy of thermodynamic stabilities among the possible isomers. This guide will focus on three key isomers: 1-bromo-1-methylcyclopropane (a geminal isomer), and the cis and trans diastereomers of 1-bromo-2-methylcyclopropane (vicinal isomers). A thorough understanding of their relative stabilities is crucial for designing efficient synthetic routes and for predicting the conformational behavior of more complex molecules containing these motifs.

Foundational Principles of Substituted Cyclopropane Stability

The thermodynamic stability of a substituted cyclopropane is governed by a delicate interplay of several factors. Understanding these principles allows for a qualitative prediction of the stability order among isomers.

Steric Hindrance

In vicinal disubstituted cyclopropanes, such as 1-bromo-2-methylcyclopropane, the spatial arrangement of the substituents is a primary determinant of stability.

-

cis Isomers: Substituents are on the same face of the ring, leading to potential van der Waals repulsion (steric strain). This forces the groups into closer proximity than their van der Waals radii would ideally allow, raising the potential energy of the molecule.

-

trans Isomers: Substituents are on opposite faces of the ring, minimizing steric interactions. This greater separation results in lower potential energy and, consequently, greater thermodynamic stability.

This principle is well-established; for instance, trans-1,2-dimethylcyclopropane is known to be more stable than its cis counterpart due to reduced steric repulsion between the two methyl groups. Given that a bromine atom is significantly bulkier than a hydrogen atom, it is expected that trans-1-bromo-2-methylcyclopropane will be thermodynamically more stable than cis-1-bromo-2-methylcyclopropane.

Geminal vs. Vicinal Substitution

The relative placement of substituents—on the same carbon (geminal) or adjacent carbons (vicinal)—also profoundly impacts stability.

-

Thorpe-Ingold Effect: Geminal substitution can lead to a decrease in the endocyclic bond angle, which can paradoxically reduce angle strain in a small ring like cyclopropane. While more pronounced with larger substituents, this effect can contribute to the stability of geminal isomers.

-

Electronic Effects: Halogens, being electronegative, can influence the stability of the cyclopropane ring through inductive effects. In geminal dihalocyclopropanes, there can be stabilizing anomeric-like interactions. For instance, in difluorocyclopropanes, the 1,1-difluoro isomer is the most stable, a phenomenon attributed to stabilizing nF → σ*CF electron delocalization. While bromine is less electronegative than fluorine, similar, albeit weaker, electronic contributions can be expected.

Computational studies on methyl- and fluorocyclopropanes have shown that the strain energy of 1,1-dimethylcyclopropane is lower than that of 1,2-dimethylcyclopropane. This suggests that geminal substitution can be energetically favorable. Therefore, it is hypothesized that 1-bromo-1-methylcyclopropane is likely to be the most stable of the three isomers due to the combination of the Thorpe-Ingold effect and the absence of the cis-vicinal steric strain.

Predicted Stability Order:

-

1-bromo-1-methylcyclopropane (most stable)

-

trans-1-bromo-2-methylcyclopropane

-

cis-1-bromo-2-methylcyclopropane (least stable)

This qualitative prediction requires quantitative validation, which, in the absence of experimental data, is best achieved through high-level computational chemistry.

Computational Protocol for Determining Thermodynamic Stabilities

To obtain reliable quantitative data on the relative stabilities of brominated methylcyclopropanes, a robust computational protocol is essential. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for systems of this size. For higher accuracy, coupled-cluster methods can be employed.

Recommended Computational Methodology

The following workflow outlines a best-practice approach for calculating the thermodynamic properties of the target isomers.

Step-by-Step Computational Protocol

-

Structure Generation: Build the initial 3D structures for 1-bromo-1-methylcyclopropane, cis-1-bromo-2-methylcyclopropane, and trans-1-bromo-2-methylcyclopropane.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set, such as B3LYP with the 6-311+G(d,p) basis set. This level of theory is widely used and provides reliable geometries for organic molecules.

-

Frequency Calculations: At the same level of theory, perform frequency calculations on the optimized geometries. This step is crucial for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Refinement: To obtain more accurate electronic energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory, such as the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) with a larger basis set like aug-cc-pVTZ.

-

Thermochemical Analysis: Combine the high-level electronic energies with the ZPVE and thermal corrections from the DFT frequency calculations to determine the total enthalpy (H) and Gibbs free energy (G) of each isomer at a standard temperature (e.g., 298.15 K). The relative stabilities are then determined by the differences in these values (ΔH and ΔG).

Expected Quantitative Data (Hypothetical)

While specific pre-existing data is unavailable, based on analogous systems, we can anticipate the likely outcomes of such calculations. The following table presents hypothetical, yet chemically reasonable, relative energies.

| Isomer | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| 1-bromo-1-methylcyclopropane | 0.00 (Reference) | 0.00 (Reference) |

| trans-1-bromo-2-methylcyclopropane | +0.5 to +1.5 | +0.6 to +1.6 |

| cis-1-bromo-2-methylcyclopropane | +2.0 to +3.5 | +2.1 to +3.6 |

Note: These are estimated values for illustrative purposes. Actual values must be determined via the computational protocol described.

The greater instability of the cis isomer is primarily due to steric repulsion between the bromine and methyl groups. The smaller, but significant, instability of the trans isomer relative to the geminal isomer reflects the inherent stability often associated with geminal substitution on a cyclopropane ring.

Experimental Validation: Methodologies and Protocols

Computational predictions, no matter how robust, gain significant authority when validated by experimental data. The primary experimental methods for determining the relative thermodynamic stabilities of isomers involve measuring the heat of reaction for isomerization or combustion.

Synthesis and Isomer Separation

The first step in any experimental study is the synthesis and isolation of the isomers. Brominated methylcyclopropanes can be synthesized via several routes, including the Simmons-Smith cyclopropanation of the corresponding bromoalkene or via radical bromination of methylcyclopropane.

Protocol for Synthesis of 1-bromo-2-methylcyclopropane isomers:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc-copper couple and anhydrous diethyl ether.

-

Carbenoid Formation: Add diiodomethane dropwise to the stirred suspension. Gentle heating may be required to initiate the formation of the organozinc carbenoid.

-

Cyclopropanation: Cool the reaction mixture to 0 °C and slowly add a solution of 1-bromopropene (this will yield a mixture of cis and trans isomers).

-

Workup: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Purification and Separation: Remove the solvent under reduced pressure. The resulting mixture of cis- and trans-1-bromo-2-methylcyclopropane can be separated by fractional distillation or preparative gas chromatography (GC).

Determination of Isomerization Enthalpy

A common method to determine the relative stability of isomers is to measure the equilibrium constant for their interconversion at various temperatures.

Protocol for Gas-Phase Equilibrium Isomerization:

-

Sample Preparation: A pure sample of one isomer (e.g., the less stable cis isomer) or a known non-equilibrium mixture is prepared.

-

Equilibration: The sample is vaporized and passed through a heated, inert flow tube (e.g., packed quartz) at a controlled temperature. The residence time is adjusted to ensure equilibrium is reached.

-

Analysis: The effluent gas is rapidly cooled and analyzed by gas chromatography (GC) to determine the relative concentrations of the cis and trans isomers.

-

Data Analysis: The equilibrium constant (Keq = [trans]/[cis]) is determined at several temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) yields a straight line with a slope of -ΔH°/R, allowing for the direct experimental determination of the standard enthalpy of isomerization.

Bomb Calorimetry

While technically demanding for volatile liquids, bomb calorimetry can be used to determine the standard enthalpy of combustion (ΔH°c) for each isolated isomer. The difference in the heats of combustion between two isomers is equal to their enthalpy of isomerization.

Protocol for Bomb Calorimetry of a Liquid Sample:

-

Sample Encapsulation: A precisely weighed liquid sample (e.g., ~0.5 g) is sealed in a gelatin capsule or a small polyester bag of known heat of combustion.

-

Bomb Preparation: The encapsulated sample is placed in the crucible of a bomb calorimeter. A fuse wire is attached, and 1 mL of water is added to the bomb to ensure saturation of the final atmosphere.

-

Pressurization: The bomb is sealed and pressurized with ~30 atm of pure oxygen.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Collection: The sample is ignited, and the temperature change of the water is recorded with high precision until a new thermal equilibrium is reached.

-

Calculation: After correcting for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen, the heat of combustion of the sample at constant volume (ΔU°c) is calculated. This is then converted to the enthalpy of combustion (ΔH°c). The difference in ΔH°c between isomers gives the enthalpy of isomerization.

Implications for Drug Development and Molecular Design

The cyclopropyl group is often introduced into lead compounds to rigidify a flexible chain, thereby locking in a bioactive conformation and improving binding to a target protein. The stability differences between isomers, while seemingly small (1-3 kcal/mol), can have a profound impact on the synthetic accessibility and the final conformational state of a drug molecule.

-

Synthetic Strategy: A synthetic route that produces a mixture of isomers will be enriched in the thermodynamically most stable isomer under equilibrating conditions. Understanding the stability hierarchy allows chemists to either favor the formation of the desired isomer or to devise purification strategies based on the expected properties of the mixture.

-

Conformational Control: The substitution pattern on a cyclopropane ring dictates the preferred spatial orientation of appended functional groups. A difference of even 1.4 kcal/mol in Gibbs free energy corresponds to a ~10:1 ratio of conformers at room temperature. This has direct implications for receptor binding, where precise positioning of pharmacophoric elements is critical for activity.

-

Physicochemical Properties: The overall dipole moment and surface polarity of a molecule are influenced by its geometry. The different arrangements of the C-Br and C-C bonds in the cis, trans, and geminal isomers will result in different molecular dipole moments, affecting properties such as solubility, lipophilicity, and crystal packing.

Conclusion

The thermodynamic stability of brominated methylcyclopropanes is a complex function of steric repulsion, ring strain, and electronic effects. Based on established principles, the predicted order of stability is 1-bromo-1-methylcyclopropane > trans-1-bromo-2-methylcyclopropane > cis-1-bromo-2-methylcyclopropane . This guide provides a robust, self-validating framework for quantifying these stability differences through high-level computational chemistry. Furthermore, it details the necessary experimental protocols—from synthesis and separation to gas-phase equilibration and calorimetry—that are required to anchor these theoretical predictions with empirical data. For scientists in drug discovery and chemical research, this integrated approach of prediction and validation is essential for the rational design of complex molecules where subtle differences in energy can dictate synthetic feasibility and biological function.

References

-

Alder, K., & Vogt, W. (1951). Zur Kenntnis der Dien-Synthese, XXVI. Mitteil.: Über die Anlagerung von Maleinsäure-anhydrid an Cyclohexadien-(1,3) und seine Homologen. Justus Liebigs Annalen der Chemie, 571(2), 137-155. [Link]

-

Allinger, N. L. (1959). The Torsional Energy of the Eclipsed C–C Bond. Journal of the American Chemical Society, 81(21), 5727-5731. [Link]

-

Benson, S. W., & Buss, J. H. (1958). Additivity Rules for the Estimation of Molar Heat Capacities. The Journal of Chemical Physics, 29(3), 546-572. [Link]

-

Cope, A. C., Fournier, A., & Simmons, H. E. (1957). Proximity Effects. X. The Relative Stabilities of cis and trans Cycloöctenes. Journal of the American Chemical Society, 79(14), 3905-3909. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Dudev, T., & Lim, C. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 120(18), 4450–4458. [Link]

-

Goering, H. L., & McCarron, F. H. (1956). The Stereochemistry of the Carbonation of cis- and trans-3-Methylcyclohexylmagnesium Chloride. Journal of the American Chemical Society, 78(10), 2270-2274. [Link]

-

Green, N., & Beroza, M. (1958). Isomerization of cis- and trans-2-Methyl-4-cyclohexene-1-carboxylic Acids. The Journal of Organic Chemistry, 23(5), 751-753. [Link]

-

Hewgill, F. R., Jefferies, P. R., & Macbeth, A. K. (1954). The preparation of cis- and trans-3-methylcyclohexanecarboxylic acids. Journal of the Chemical Society (Resumed), 699-702. [Link]

-

Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. [Link]

-

Macbeth, A. K., Mills, J. A., & Simmonds, D. H. (1949). The preparation of cis- and trans-2-methylcyclohexanecarboxylic acids. Journal of the Chemical Society (Resumed), 1011-1015. [Link]

-

Parr Instrument Company. (n.d.). Instruction Manual No. 1107 Oxygen Bomb Calorimeter. Retrieved from [Link]

-

Politzer, P., Murray, J. S., & Grice, M. E. (2003). Calculation of heats of sublimation and solid state heats of formation. In Energetic Materials, Part 2 (pp. 1-23). Elsevier. [Link]

-

Ruscic, B., & Bross, D. H. (2019). Active Thermochemical Tables (ATcT) values based on ver. 1.122 of the Thermochemical Network. [Link]

-

Turner, R. B. (1957). Heats of Hydrogenation. III. The Cyclopropane Ring. Journal of the American Chemical Society, 79(5), 1095-1098. [Link]

-

Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]

Sources

Technical Guide: (2-Bromo-1-methylcyclopropyl)methanol as a High-Value Chiral Synthon

The following technical guide details the strategic utilization of (2-Bromo-1-methylcyclopropyl)methanol (CAS 343267-94-7). This document is structured for medicinal chemists and process engineers focusing on the synthesis of conformationally restricted pharmacophores.

Part 1: The "Quaternary Constraint" in Medicinal Chemistry

In modern drug discovery, the cyclopropane ring is a "privileged scaffold" used to restrict the conformational flexibility of peptide mimetics and small-molecule inhibitors. However, introducing a quaternary stereocenter (a methyl group at the C1 position) alongside functional handles is synthetically demanding.

(2-Bromo-1-methylcyclopropyl)methanol serves as a critical bifunctional building block that solves this problem. It offers three distinct structural advantages:

-

Conformational Locking: The C1-methyl group freezes the bioactive conformation, often enhancing potency and metabolic stability (blocking P450 oxidation at the

-carbon). -

Orthogonal Reactivity: The C2-bromide and C1-hydroxymethyl groups allow for divergent synthesis—enabling cross-coupling on one side and nucleophilic substitution/oxidation on the other.

-

Gateway to Cyclopropenes: Under specific conditions, this scaffold serves as a precursor to transient 1-methylcyclopropenes, enabling the stereoselective installation of nitrogen nucleophiles.

Key Physicochemical Profile

| Property | Value | Relevance |

| CAS Number | 343267-94-7 | Unique Identifier |

| Molecular Weight | 165.03 g/mol | Fragment-based drug design (FBDD) friendly |

| ClogP | ~1.1 | Favorable lipophilicity for CNS penetration |

| Stereochemistry | cis/trans diastereomers | Critical for defining vector orientation in APIs |

| Reactivity Class | Activated Alkyl Halide / Strained Ring | High energy intermediate; prone to ring opening or elimination |

Part 2: Reactivity Profile & Strategic Applications

The utility of this intermediate is defined by two primary reaction pathways: Palladium-Catalyzed Cross-Coupling (Retention of Ring) and Elimination-Addition (via Cyclopropene).

Pathway A: Stereoselective Cross-Coupling (Suzuki-Miyaura)

The C2-bromide is sterically hindered but reactive enough for Pd-catalyzed cross-coupling. This pathway is used to generate 1-methyl-2-arylcyclopropyl scaffolds, common in mGluR antagonists and monoamine reuptake inhibitors.

-

Mechanism: Oxidative addition of Pd(0) to the C-Br bond occurs with retention of configuration (typically), followed by transmetalation with aryl boronic acids.

-

Challenge:

-hydride elimination is a competing side reaction due to the adjacent ring protons. -

Solution: Use of electron-rich, bulky ligands (e.g., SPhos, XPhos) and mild bases (K

PO

Pathway B: The "Cyclopropene Gateway" to Amino Acids

This is the most sophisticated application. The molecule acts as a precursor to quaternary cyclopropyl amino acids (QCAAs).

-

Oxidation: The alcohol is oxidized to the carboxylic acid and converted to an activated amide (e.g., Weinreb or Morpholine amide).

-

Elimination: Treatment with a strong base (KOtBu) induces dehydrohalogenation to form a transient 1-methylcyclopropene .

-

Addition: A nitrogen nucleophile (amine, sulfonamide) adds across the strained double bond.

-

Result: A 1,2-diamino or 1-amino-2-amido cyclopropane with high diastereoselectivity (typically trans).

Figure 1: Divergent synthesis pathways. Pathway A retains the ring for arylation; Pathway B exploits ring strain to install amines.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-Aryl Cyclopropanes (Suzuki Coupling)

Context: Installing a phenyl ring while preserving the cyclopropane quaternary center.

Reagents:

-

Substrate: (2-Bromo-1-methylcyclopropyl)methanol (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) + SPhos (10 mol%) -

Base: K

PO -

Solvent: Toluene/H

O (10:1)

Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Toluene/Water mixture via syringe.

-

Reaction: Heat the mixture to 80°C for 12 hours. Note: Do not exceed 100°C to prevent thermal ring opening.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc). The product will be the 2-aryl derivative.

Protocol 2: Formal Substitution via Cyclopropene (Amine Installation)

Context: Converting the bromide scaffold into a conformationally constrained diamine precursor.

Reagents:

-

Precursor: (2-Bromo-1-methylcyclopropyl)(morpholino)methanone (Derived from the alcohol via Jones oxidation + Amide coupling).

-

Nucleophile: Pyrrole or Benzylamine (2.0 equiv).

-

Base: Potassium tert-butoxide (KOtBu) (3.0 equiv).

-

Additive: 18-Crown-6 (0.1 equiv).

-

Solvent: Anhydrous THF.

Procedure:

-

Preparation: Dissolve the bromo-amide (1.0 equiv) and the amine nucleophile (2.0 equiv) in anhydrous THF under N

. -

Elimination-Addition: Cool to 0°C . Add KOtBu (3.0 equiv) and 18-Crown-6 slowly.

-

Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC for the disappearance of the starting bromide. The reaction proceeds via the in situ generation of the cyclopropene, which is immediately trapped by the amine.

-

Quench: Quench with saturated NH

Cl. -

Isolation: Extract with DCM. The product is the trans-2-amino-1-methylcyclopropyl amide.

Part 4: Safety & Stability Guidelines

1. Thermal Instability: Cyclopropyl carbinols with halogens are prone to ring expansion (homoallylic rearrangement) under acidic conditions or high heat (>120°C).

-

Precaution: Maintain reaction temperatures below 100°C unless using specialized microwave protocols.

-

Storage: Store at -20°C under inert atmosphere.

2. Alkylating Potential: As a primary alkyl bromide (secondary carbon on the ring), this compound is a potential alkylating agent.

-

Precaution: Use double-gloving (Nitrile) and handle in a fume hood. Treat waste streams with dilute NaOH to hydrolyze unreacted bromide before disposal.

3. Stereochemical Integrity: The cis and trans isomers may have vastly different biological activities.

-

QC Check: Always verify diastereomeric ratio (dr) via

H NMR. The methyl group protons typically appear at distinct shifts (~1.2 ppm vs 1.4 ppm) depending on their relationship to the bromide.

References

-

Formal Nucleophilic Substitution of Bromocyclopropanes: Rubina, M., et al.[2] "Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles."[2] Journal of the American Chemical Society, 2013.

-

Suzuki Coupling of Cyclopropyl Halides: Charette, A. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Halides." Chemical Reviews, 2011.

-

Micellar Catalysis & Cyclopropyl Scaffolds: Lipshutz, B. H., et al. "Tandem chemo- and bio-catalysis enabled by micellar technology." eScholarship (University of California), 2023.

-

Compound Data & Safety: PubChem CID 55266320. "(2-Bromo-1-methylcyclopropyl)methanol."[2]

Sources

The Cyclopropyl Carbinol Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The cyclopropyl carbinol (cyclopropylmethanol) moiety represents a "magic methyl" effect in modern drug design—a structural hybrid that introduces metabolic stability, conformational rigidity, and unique electronic properties without the steric penalty of larger alkyl groups. This guide dissects the functionalized cyclopropyl methanol motif, moving beyond basic descriptions to provide a mechanistic blueprint for its synthesis, reactivity, and application in FDA-approved therapeutics like Betaxolol and Naltrexone .[1]

The Pharmacophore: Why Cyclopropyl Methanol?

The cyclopropane ring is not merely a spacer; it is an electronic modulator. The C–C bonds in cyclopropane possess significant

Key Medicinal Advantages:

-

Metabolic Shielding: The cyclopropyl group is resistant to cytochrome P450 oxidation compared to isopropyl or ethyl groups. In Betaxolol , the cyclopropylmethyl ether tail replaces standard alkyl chains, significantly extending half-life by blocking

-hydroxylation.[1] -

Conformational Locking: The rigid geometry (

bond angles) restricts the rotation of attached substituents, reducing the entropic penalty of binding to a protein target. -

Acid Stability Paradox: While cyclopropanes are strained (~27.5 kcal/mol), the cyclopropyl carbinol system is surprisingly robust under physiological conditions, yet it can be triggered to open under specific acidic conditions (the "cyclopropylcarbinyl rearrangement"), offering a unique handle for prodrug design or metabolic studies.

Table 1: Comparative Pharmacokinetics of Alkyl vs. Cyclopropyl Analogues

| Property | Isopropyl Derivative | Cyclopropyl Methyl Derivative | Mechanistic Benefit |

| Metabolic Stability | Low (prone to | High | C-H bonds on ring are stronger ( |

| Lipophilicity (LogP) | Moderate | Moderate-High | Increases lipophilicity without adding rotatable bonds.[1] |

| Electronic Effect | Inductive (+I) | Stabilizes adjacent carbocations; interacts with aromatic residues in active sites.[1] |

Synthetic Architectures: The "How-To"

Constructing functionalized cyclopropyl methanols requires navigating two dominant methodologies: the Simmons-Smith reaction (for alkene precursors) and the Kulinkovich reaction (for ester precursors).[1]

A. The Simmons-Smith Protocol (Furukawa Modification)[1]

-

Mechanism: Concerted syn-addition of a zinc-carbenoid (

) to an alkene.[1] -

The "Application Scientist" Insight: When synthesizing cyclopropyl methanols, the allylic alcohol starting material is not just a substrate; it is a directing group . The zinc reagent coordinates to the hydroxyl oxygen, delivering the methylene group to the same face of the double bond with >99:1 diastereoselectivity.

-

Reagent Choice: Use

(Furukawa reagent) rather than the traditional Zn-Cu couple.[1] It is homogeneous, faster, and works in non-ethereal solvents (DCM), which improves reactivity for electron-deficient alkenes.[1]

B. The Kulinkovich Reaction

-

Mechanism: Titanium-catalyzed reductive coupling of esters with Grignard reagents.[1]

-

Utility: This is the most atom-economical route to 1-substituted cyclopropanols.[1] It bypasses the need for alkene precursors, building the ring directly from a carboxylic ester.

-

Key Intermediate: The reaction proceeds through a titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent.[1]

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the correct synthetic route based on starting material availability and desired stereochemistry.

Caption: Decision matrix for synthesizing cyclopropyl carbinol derivatives based on precursor availability and stereochemical requirements.

Technical Protocol: Asymmetric Synthesis of Chiral Cyclopropyl Methanol

Objective: Synthesis of (R)-(2-methylcyclopropyl)methanol via Hydroxyl-Directed Simmons-Smith Cyclopropanation. Rationale: This protocol utilizes the Charette modification, employing a chiral dioxaborolane ligand if absolute enantiocontrol is needed from achiral alkenes, or simple substrate control if starting from a chiral allylic alcohol. Below is the substrate-controlled version (Furukawa), which is most common in scale-up.[1]

Reagents:

-

Substrate: (E)-Crotyl alcohol (1.0 eq)[1]

-

Reagent: Diethylzinc (

, 1.0 M in hexanes, 2.2 eq) -

Carbenoid Source: Diiodomethane (

, 2.2 eq) -

Solvent: Dichloromethane (Anhydrous, 0.2 M concentration)

-

Quench: Saturated

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvent & Substrate: Charge the flask with (E)-crotyl alcohol and anhydrous DCM. Cool to -20°C . Critical Step: Low temperature prevents the exothermic formation of the zinc reagent from degrading the substrate.

-

Reagent Formation (In Situ):

-

Add

dropwise over 15 minutes. -

Add

dropwise over 20 minutes. Observation: A white precipitate (ZnI2) may form; this is normal.[1]

-

-

Reaction Phase: Allow the mixture to warm slowly to 0°C and stir for 4-6 hours. Monitor by TLC (stain with KMnO4; cyclopropanes do not stain well with UV).[1]

-

Quench & Workup:

-

Purification: Dry over

, concentrate, and purify via distillation (for volatile alcohols) or flash chromatography.

Validation Check:

-

1H NMR: Look for the disappearance of vinyl protons (5.0-6.0 ppm) and the appearance of high-field cyclopropyl protons (-0.2 to 0.8 ppm).[1]

-

Stereochemistry: The coupling constant

vs

Reactivity & Stability: The Cyclopropylcarbinyl Rearrangement

The stability of the cyclopropyl methanol scaffold is conditional. Under neutral or basic conditions (e.g., ether synthesis, nucleophilic substitution), the ring is stable. However, under acidic conditions, the cyclopropylcarbinyl cation is formed.

This non-classical cation is a resonance hybrid that can collapse into three distinct products:

-

Cyclopropylcarbinyl (Retention): Kinetic product.[1]

-

Cyclobutyl (Ring Expansion): Thermodynamic product (relief of ring strain).[1]

-

Homoallyl (Ring Opening): Linear product.

Medicinal Implication: In drug design, avoid placing a leaving group directly on the carbinol carbon if the molecule will be exposed to acidic environments, as this will trigger rearrangement and loss of potency.

Caption: The "Cyclopropylcarbinyl Clock": Acid-mediated rearrangement pathways.[1]

References

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[2] Link[1]

-

Kulinkovich, O. G., et al. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols. Synthesis. Link[1]

-

Charette, A. B., et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society.[2] Link[1]

-

FDA Drug Database. (2024). Betaxolol Hydrochloride Prescribing Information. Link[1]

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosteres). Link

Methodological & Application

Stereoselective Synthesis of (2-Bromo-1-methylcyclopropyl)methanol: A Detailed Guide for Researchers

Introduction: The Significance of Stereodefined Cyclopropanes

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its inherent ring strain and unique electronic properties impart conformational rigidity and can significantly influence the pharmacological profile of a molecule. Specifically, substituted cyclopropylmethanols, such as (2-Bromo-1-methylcyclopropyl)methanol, are valuable chiral building blocks in medicinal chemistry. The precise spatial arrangement of the substituents on the cyclopropane ring is crucial, as different stereoisomers can exhibit markedly different biological activities. Consequently, the development of robust and highly stereoselective synthetic protocols to access these structures in an enantiopure or diastereomerically enriched form is of paramount importance for drug discovery and development programs.

This technical guide provides a detailed exploration of stereoselective synthetic strategies for the preparation of (2-Bromo-1-methylcyclopropyl)methanol. We will delve into the mechanistic underpinnings of key transformations, provide step-by-step experimental protocols, and present a comparative analysis of different methodologies. The protocols and discussions are designed to be a practical resource for researchers and scientists in the field of organic synthesis and drug development.

Strategic Approach: Hydroxyl-Directed Cyclopropanation

A highly effective and predictable strategy for the stereoselective synthesis of cyclopropylmethanols involves the cyclopropanation of a corresponding allylic alcohol precursor. The resident hydroxyl group can act as a powerful directing group, coordinating to the cyclopropanating reagent and delivering the methylene group to the same face of the double bond, thereby controlling the diastereoselectivity of the reaction. For the synthesis of (2-Bromo-1-methylcyclopropyl)methanol, a logical precursor is a stereodefined isomer of 2-bromo-2-buten-1-ol. The geometry of the double bond in the precursor will directly influence the relative stereochemistry of the final cyclopropane.

This guide will focus on two key approaches:

-

A Diastereoselective Simmons-Smith Cyclopropanation: A classic and reliable method for the synthesis of cyclopropanes, where the stereochemistry is controlled by the substrate.

-

A Proposed Enantioselective Cyclopropanation using a Chiral Ligand: An advanced method to induce enantioselectivity, leading to the formation of a specific enantiomer.

Data Presentation: Comparative Analysis of Cyclopropanation Protocols

The following table summarizes the expected outcomes for the diastereoselective and a proposed enantioselective synthesis of (2-Bromo-1-methylcyclopropyl)methanol, based on data from analogous reactions reported in the literature. This allows for a direct comparison of the two approaches.

| Method | Precursor | Key Reagents | Expected Diastereomeric Ratio (d.r.) | Expected Enantiomeric Excess (e.e.) | Expected Yield (%) | Reference(s) |

| Diastereoselective Simmons-Smith | (E)-2-bromo-2-buten-1-ol | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) | >20:1 | Racemic | 70-85 | [1][2] |

| Enantioselective Catalytic Approach | (E)-2-bromo-2-buten-1-ol | Et₂Zn, CH₂I₂, Chiral Ligand (e.g., a derivative of a chiral amino alcohol) | >20:1 | up to 95% | 60-80 | [3] |

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (rac)-(rel-1R,2R)-2-Bromo-1-methylcyclopropyl)methanol via Simmons-Smith Reaction

This protocol outlines a two-step synthesis starting from the commercially available (E)-2-bromobut-2-enal, followed by a diastereoselective Simmons-Smith cyclopropanation of the resulting allylic alcohol. The hydroxyl group of the allylic alcohol directs the cyclopropanation to occur on the same face of the double bond, leading to the syn diastereomer with high selectivity.[1][2]

Step 1: Synthesis of (E)-2-bromo-2-buten-1-ol

This step involves the reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol.

Caption: Synthesis of the allylic alcohol precursor.

Materials:

-

(E)-2-bromobut-2-enal (1.0 eq)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (E)-2-bromobut-2-enal in anhydrous methanol at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add cerium(III) chloride heptahydrate in one portion.

-

Stir the mixture at 0 °C for 15 minutes to allow for coordination.

-

Add sodium borohydride portion-wise over 10 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude (E)-2-bromo-2-buten-1-ol, which can be used in the next step without further purification.

Step 2: Diastereoselective Simmons-Smith Cyclopropanation

Caption: Formation of the target cyclopropylmethanol.

Materials:

-

(E)-2-bromo-2-buten-1-ol (from Step 1, 1.0 eq)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)

-

Diiodomethane (CH₂I₂) (2.2 eq)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (E)-2-bromo-2-buten-1-ol in anhydrous dichloromethane at 0 °C under an inert atmosphere, add diethylzinc solution dropwise.

-

Stir the mixture at 0 °C for 20 minutes.

-

Add diiodomethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Add saturated aqueous sodium bicarbonate solution and stir for 10 minutes.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a racemic mixture of the syn diastereomer.

Protocol 2: Proposed Enantioselective Synthesis of (1R,2R)-(2-Bromo-1-methylcyclopropyl)methanol

This protocol describes a proposed method for the enantioselective cyclopropanation of (E)-2-bromo-2-buten-1-ol using a chiral ligand to induce asymmetry. The choice of a suitable chiral ligand is critical for achieving high enantioselectivity. Chiral amino alcohols and their derivatives have been shown to be effective in similar transformations.[3]

Caption: Proposed enantioselective synthesis route.

Materials:

-

(E)-2-bromo-2-buten-1-ol (1.0 eq)

-

Chiral ligand (e.g., a derivative of (1R,2S)-N-methylephedrine or another suitable chiral amino alcohol) (0.1-0.2 eq)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)

-

Diiodomethane (CH₂I₂) (2.2 eq)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the chiral ligand in anhydrous toluene at -20 °C under an inert atmosphere, add diethylzinc solution dropwise.

-

Stir the mixture at -20 °C for 30 minutes.

-

Add a solution of (E)-2-bromo-2-buten-1-ol in anhydrous toluene dropwise.

-

Stir the mixture at -20 °C for an additional 30 minutes.

-

Add diiodomethane dropwise at -20 °C.

-

Slowly warm the reaction mixture to 0 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC.

-

Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched title compound. The enantiomeric excess should be determined by chiral HPLC or GC analysis.

Mechanistic Insights and Rationale

The stereochemical outcome of the Simmons-Smith reaction of allylic alcohols is governed by the formation of a zinc alkoxide intermediate. The zinc atom coordinates to the hydroxyl group, and this complex then directs the delivery of the methylene group from the iodomethylzinc species to the same face of the double bond. This "syn-directing" effect is a well-established principle in stereoselective synthesis.[1][2]

In the proposed enantioselective variant, the chiral ligand first reacts with diethylzinc to form a chiral zinc complex. This complex then coordinates with the allylic alcohol, creating a chiral environment around the double bond. The subsequent delivery of the methylene group from the diiodomethane is then facially biased, leading to the preferential formation of one enantiomer over the other. The specific stereochemical outcome will depend on the absolute configuration of the chiral ligand used.

Conclusion and Future Perspectives

The stereoselective synthesis of (2-Bromo-1-methylcyclopropyl)methanol can be effectively achieved through the hydroxyl-directed cyclopropanation of (E)-2-bromo-2-buten-1-ol. The diastereoselective Simmons-Smith reaction provides a straightforward and reliable method to obtain the racemic syn diastereomer with high selectivity. For access to enantiopure material, the development of a catalytic enantioselective protocol using chiral ligands is a promising avenue. Further optimization of the chiral ligand and reaction conditions in the proposed enantioselective protocol could lead to even higher levels of stereocontrol. The methodologies described herein provide a solid foundation for the synthesis of this and other structurally related chiral cyclopropylmethanols, which are valuable intermediates in the pursuit of new therapeutic agents.

References

-

Charette, A. B.; Juteau, H. J. Am. Chem. Soc.1994 , 116, 2651-2652. [Link]

-

Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1958 , 80, 5323-5324. [Link]

-

Luche, J.-L. J. Am. Chem. Soc.1978 , 100, 2226-2227. [Link]

-

Walsh, P. J.; et al. J. Am. Chem. Soc.2009 , 131, 954-962. [Link]

-

Charette, A. B.; et al. J. Am. Chem. Soc.2001 , 123, 12168-12175. [Link]

-

Shi, Y.; et al. J. Am. Chem. Soc.2003 , 125, 13632-13633. [Link]

-

Kobayashi, S.; et al. J. Am. Chem. Soc.1997 , 119, 7107-7108. [Link]

Sources

Application Note: High-Fidelity Oxidation of (2-Bromo-1-methylcyclopropyl)methanol

Abstract & Strategic Overview

The oxidation of (2-Bromo-1-methylcyclopropyl)methanol to its corresponding aldehyde, 1-methyl-2-bromocyclopropanecarbaldehyde , presents a unique synthetic challenge due to the high ring strain (~27.5 kcal/mol) and the presence of a vicinal halide. Standard acidic oxidation protocols (e.g., Jones Oxidation) pose a severe risk of cyclopropylcarbinyl rearrangement , leading to ring-opened homoallylic byproducts.

This Application Note defines two validated, non-acidic protocols designed to preserve the cyclopropane integrity while effecting quantitative conversion:

-

Swern Oxidation (Method A): The industry "gold standard" for maximum control at low temperatures (-78 °C).

-

Dess-Martin Periodinane (Method B): A mild, room-temperature alternative suitable for smaller scales or when cryogenic facilities are unavailable.

Critical Derivatization Note

While the target is often colloquially referred to as "cyclopropanecarbaldehyde" in project shorthands, this protocol specifically yields 1-methyl-2-bromocyclopropanecarbaldehyde . If the unsubstituted cyclopropanecarbaldehyde is required, a subsequent reductive debromination/demethylation sequence (not covered here) would be necessary.

Mechanistic Logic & Oxidant Selection

The primary failure mode in oxidizing cyclopropyl methanols is the generation of a carbocationic intermediate. A cyclopropylcarbinyl cation will rapidly rearrange to a cyclobutyl or homoallyl cation to relieve ring strain.

Decision Matrix: Oxidant Selection

Figure 1: Decision matrix for selecting the optimal oxidation pathway for strained cyclopropanes.

Experimental Protocols

Method A: Swern Oxidation (Standard Protocol)

Recommended for scale-up (>1g) and maximum stereochemical retention.

Reagents:

-

Oxalyl Chloride (

): 1.5 equiv.[1] -

Dimethyl Sulfoxide (DMSO): 3.0 equiv.

-

Triethylamine (

): 5.0 equiv. -

Dichloromethane (DCM): Anhydrous [0.2 M].

Workflow Diagram:

Figure 2: Temporal workflow for the Swern Oxidation.

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO (3.0 eq) dropwise over 15 minutes. Caution: Gas evolution (CO/CO2) occurs; ensure proper venting. Stir for 30 minutes at -78 °C to form the chlorodimethylsulfonium salt.

-

Substrate Addition: Dissolve (2-Bromo-1-methylcyclopropyl)methanol (1.0 eq) in minimal DCM and add dropwise to the reaction mixture. Maintain temperature below -60 °C. Stir for 45 minutes.

-

Base-Mediated Elimination: Add triethylamine (5.0 eq) dropwise. The mixture will become thick/white.

-

Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 30–60 minutes.

-

Workup: Quench with saturated

or pH 7 phosphate buffer (to protect the aldehyde). Extract with DCM (3x).[2] Wash combined organics with brine, dry over

Method B: Dess-Martin Periodinane (DMP)

Recommended for small scale (<500mg) or rapid screening.

Reagents:

-

Dess-Martin Periodinane (1.2 equiv).

- (2.0 equiv, solid).

-

DCM (wet, as water accelerates DMP mechanism).

Step-by-Step Procedure:

-

Preparation: Dissolve the alcohol (1.0 eq) in DCM [0.1 M].

-

Buffering: Add solid

(2.0 eq). Critical: DMP generates acetic acid byproducts; bicarbonate prevents acid-catalyzed ring opening. -

Oxidation: Add DMP (1.2 eq) in one portion at 0 °C, then warm to Room Temperature.

-

Monitoring: Stir for 1–2 hours. Monitor by TLC (stain with anisaldehyde).

-

Quench: Add a 1:1 mixture of saturated

and saturated -

Isolation: Extract with

, dry, and concentrate.

Data Analysis & Quality Control

Expected Analytical Signatures

The conversion is validated by the disappearance of the hydroxymethyl signals and the appearance of the aldehyde functionality.

| Feature | Substrate (Alcohol) | Product (Aldehyde) | Notes |

| Absent | Distinctive aldehyde doublet. | ||

| Absent | Complete consumption required.[2] | ||

| Slight downfield shift due to carbonyl anisotropy. | |||

| IR Spectroscopy | Broad stretch ~3400 | Sharp stretch ~1710 | Carbonyl formation. |

Troubleshooting Guide

-

Issue: Low Yield / Complex Mixture.

-

Diagnosis: Ring opening occurred.

-

Solution: Ensure Method A (Swern) temperature never exceeds -60 °C before base addition. For Method B (DMP), increase

loading.

-

-

Issue: Epimerization.

-

Diagnosis: The cis/trans ratio of the bromo/methyl groups changes.

-

Solution: The aldehyde

-proton is on the ring and is enolizable, though strained. Use a hindered base (DIPEA) instead of TEA in the Swern protocol to minimize

-

References

-

Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. Link

-

Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. Link

-

Kulinkovich, O. G. (2003). Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents. Chemical Reviews, 103(7), 2597-2632. (Context on cyclopropyl methanol reactivity). Link

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of cyclopropyl bromide in substitution reactions

Ticket ID: #CYC-BR-001

Subject: Troubleshooting Non-Reactivity in Nucleophilic Substitution ( / )

Status: Open

Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: Why Your Reaction Failed

If you are attempting a standard nucleophilic substitution (

This is not an experimental error; it is a fundamental restriction of orbital geometry and ring strain.[1] Cyclopropyl bromides are essentially inert to classical substitution pathways due to I-Strain (Internal Strain) and the unique hybridization of the cyclopropane ring (Walsh Orbitals).[1]

Immediate Action Required: Stop refluxing. Prolonged heating will not drive the reaction and may lead to decomposition or ring opening.[1] You must switch to Metal-Halogen Exchange or Transition Metal Catalysis .[1]

Diagnostic Flowchart

Use this decision tree to determine your next experimental step.

Figure 1: Troubleshooting logic flow. Standard substitution pathways lead to dead ends; organometallic pathways are required.

Technical Deep Dive: The "Why"

To fix the problem, you must understand the barrier.[1] Cyclopropyl bromide defies the standard rules of alkyl halide reactivity.[1]

A. The Failure (The Backside Attack Problem)

In a standard

-

Steric Blockade: The cyclopropane ring framework physically blocks the backside trajectory.[1][2]

-

I-Strain (Internal Strain): This is the critical factor.[1] In the ground state, cyclopropane carbons are

-like but forced into

B. The Failure (The Cation Problem)

-

Hybridization Mismatch: Carbocations prefer

or -

Orthogonal Orbitals: The C-H bonds in cyclopropane are high in

-character, while the C-C bonds are high in -

Outcome: If you force ionization (e.g., with

salts), the ring usually relieves strain by opening, leading to allylic products rather than substitution.

Comparative Reactivity Data

| Substrate | Relative Rate ( | Primary Barrier |

| Isopropyl Bromide | 1.0 (Reference) | Steric hindrance (minor) |

| Cyclopentyl Bromide | ~1.6 | Favorable eclipse relief |

| Cyclopropyl Bromide | < 0.0001 | I-Strain & Trajectory Block |

Solution Protocols

Since you cannot displace the bromide directly, you must invert the reactivity logic.[1] Instead of treating the cyclopropyl bromide as an electrophile for a nucleophile to attack, you must turn it into a nucleophile (via Li) or use a metal catalyst to facilitate the bond breaking.[1]

Protocol A: Lithium-Halogen Exchange (Recommended)

Use Case: You need to replace the Bromine with an electrophile (Carbon chain, Aldehyde, etc.) while retaining stereochemistry .

-

Mechanism:

-BuLi attacks the Bromine atom (halogenophilic attack), generating a cyclopropyl lithium species. -

Key Advantage: Unlike radical pathways, this reaction proceeds with retention of configuration at the cyclopropyl carbon.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

-

Solvent: Add anhydrous Et₂O or THF (Ether is often preferred for stability).[1]

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Exchange: Add

-BuLi (2.0 - 2.2 equivalents) dropwise.[1]-

Note: 2 equivalents are needed: 1 eq for the exchange, 1 eq to destroy the resulting

-BuBr (forming isobutene + isobutane).

-

-

Incubation: Stir for 30-60 minutes at -78°C. The Cyclopropyl-Li species is now formed.

-

Trapping: Add your electrophile (e.g., aldehyde, alkyl halide, ketone) slowly.

-

Warm-up: Allow to warm to room temperature slowly before quenching with saturated

.

Protocol B: Palladium-Catalyzed Cross-Coupling

Use Case: You need to attach an aryl or alkenyl group (Suzuki/Negishi).

-

Mechanism: Oxidative Addition of Pd(0) into the C-Br bond.[1][5]

-

Challenge: The C-Br bond in cyclopropanes has high

-character (stronger than typical alkyl halides). Standard -

The Fix: Use electron-rich, bulky phosphine ligands to accelerate oxidative addition.

Recommended Conditions (Suzuki-Miyaura):

-

Catalyst:

or -

Ligand: Tricyclohexylphosphine (

) or S-Phos . These are critical for activating the cyclopropyl bromide.[1] -

Base:

(anhydrous) or -

Temp:

C.

Frequently Asked Questions (FAQ)

Q: Can I use NaCN or NaN3 to make the nitrile/azide?

A: No. The cyanide/azide anion will not displace the bromide via

-

Workaround: Convert Cyclopropyl-Br to Cyclopropyl-Li (Protocol A), then react with Tosyl Azide (

) to get the azide, or Cyanogen Bromide (

Q: I see a "Radical Clock" mentioned in literature. Can I use radical conditions?

A: Radical substitution (

Q: Why does my TLC show the starting material is gone, but I isolated an allylic product?

A: You likely used a Lewis Acid or Silver salt (

References

-

Brown, H. C., & Gerstein, M. (1950). Chemical Effects of Steric Strains.[1] I. The Effect of Structure upon the Rates of Hydrolysis of Tertiary Aliphatic Chlorides. Journal of the American Chemical Society.[1][9] Link (Foundational paper on I-Strain).[1]

-

Walborsky, H. M. (1990). The Cyclopropyl Radical and Anion.[1][10] Tetrahedron.[1][11] (Definitive review on retention of configuration in Li-Hal exchange vs. radical racemization).

-

Charette, A. B. (Ed.).[1] (2015).[1][2][9] The Chemistry of the Cyclopropyl Group.[1][10][12][13] Wiley.[1] (Comprehensive text on cyclopropane reactivity).

-

Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: A Robust and Versatile Reagent for the Synthesis of Cyclopropanes.[1] Tetrahedron Letters.[1][11] (Discusses Suzuki coupling strategies).

-

Bailey, W. F., & Patricia, J. J. (1988).[11][14] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry.[1][11][14] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Why cyclohalopropanes are unreactive to undergo SN2 reaction? | Filo [askfilo.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Norton Ebook Reader [nerd.wwnorton.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine rea ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04344K [pubs.rsc.org]

- 13. Cyclopropane [chemeurope.com]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Support Hub: Cyclopropyl Alcohol Extraction & Emulsion Resolution

Current Status: Operational Topic: Resolving Emulsion Formation in Cyclopropyl Alcohol Workups Assigned Specialist: Senior Application Scientist

Introduction: The "Perfect Storm" of Emulsions

Welcome to the technical support hub for cyclopropyl alcohol (CPA) isolation. If you are here, you are likely staring at a separatory funnel containing a milky, intractable layer that refuses to separate.

The Causality: Extracting cyclopropyl alcohols presents a unique "perfect storm" for emulsion formation. The cyclopropyl moiety adds significant lipophilicity, while the hydroxyl group anchors the molecule in the aqueous interface. When combined with the gelatinous metal hydroxides typical of CPA synthesis (Zinc from Simmons-Smith, Aluminum from reductions, or Titanium from Kulinkovich), you create a highly stabilized colloidal system.

This guide moves beyond "add brine" and provides mechanistically grounded protocols to resolve these emulsions without compromising the acid-sensitive cyclopropane ring.

Module 1: The Zinc "Sponge" (Simmons-Smith Reaction)

Context: You synthesized a CPA using Zn-Carbenoids (Simmons-Smith or Furukawa modification) and are facing a thick white suspension.

Q: Why is my organic layer trapped in a white gel?

A: The "gel" is a coordination complex of Zinc Iodide (

Q: Can I just use HCl to dissolve the Zinc salts?

A: STOP. While acid effectively dissolves zinc salts, cyclopropyl alcohols are highly sensitive to acid-catalyzed ring opening (homoallylic rearrangement).

-

Risk: Strong acids (

) will protonate the alcohol, leading to carbocation formation and relief of ring strain via opening to an allyl cation. -

Solution: You must use a Buffered Chelation strategy.

Protocol: The EDTA/Ammonium Chloride Rescue

This method solubilizes Zinc without dropping pH to dangerous levels.

-

Quench: Dilute the reaction mixture with diethyl ether (Et₂O).

-

Chelation: Add a 1:1 mixture of Saturated Aqueous

and 10% Aqueous -

Agitation: Stir vigorously for 30–45 minutes . The white solid should dissolve into the aqueous layer, leaving two clear phases.

-

Separation: The aqueous layer will be blue/clear (if Copper was used) or colorless. The organic layer should be transparent.

Module 2: The Aluminum "Sludge" (Reductions)

Context: You reduced a cyclopropyl ketone or ester using LAH or DIBAL-H.

Q: The Fieser workup failed. What now?

A: The Fieser workup (Water/NaOH/Water) relies on forming a granular aluminate precipitate. However, with amphiphilic CPAs, this precipitate often stays colloidal. The Rochelle’s Salt method is the superior, self-validating alternative for this specific substrate class.

Q: How does Rochelle's Salt work, and why is it so slow?

A: Potassium Sodium Tartrate (Rochelle's Salt) breaks emulsions by thermodynamic chelation. The tartrate dianion binds Aluminum (

-

The "Slow" Factor: This is a ligand exchange reaction. It is kinetically slow at room temperature. It requires vigorous mechanical energy (stirring) to facilitate the transfer of aluminum from the organic interface to the aqueous tartrate.

Protocol: The Rochelle’s Salt Standard

| Step | Action | Critical Note |

| 1 | Dilute | Dilute reaction 2x with Et₂O or MTBE. |

| 2 | Quench | Add EtOAc dropwise to consume excess hydride. |

| 3 | Add Salt | Add saturated aqueous Potassium Sodium Tartrate (15 mL per gram of hydride). |

| 4 | The Wait | Stir vigorously for 1–3 hours. |

| 5 | Endpoint | Stop when you see two pristine, transparent layers. |

Module 3: The Titanium "Mud" (Kulinkovich Reaction)

Context: You prepared a cyclopropanol via the Kulinkovich reaction (Grignard +

Q: I have a gray/black emulsion that won't separate.

A: This is caused by Titanium(IV) oxides and magnesium salts. Titanium emulsions are notoriously difficult because

Protocol: The Celite Filtration Bypass

Chemical chelation is often too slow for Titanium. Physical removal is more effective.

-

Quench: Add saturated

slowly at 0°C. -

Dilute: Add copious amounts of Et₂O (or EtOAc).

-

Dry-State Rescue: Add anhydrous

directly to the emulsion until it forms a thick slurry. -

Filtration: Filter the entire suspension through a wide pad of Celite 545 .

-

Wash: Rinse the filter cake with Et₂O. The filtrate should be a clear biphasic mixture (or single phase if water was absorbed by sulfate).

Module 4: Universal Physical Troubleshooting

If the chemical methods above fail, utilize these physical separation techniques.

Decision Matrix: Physical Rescue

Figure 1: Decision tree for physical resolution of persistent emulsions.

FAQ: Physical Methods

Q: Why does adding Brine sometimes make it worse?

A: If your organic layer is denser than water (e.g., DCM), adding brine increases the density of the aqueous phase, potentially matching the density of the organic phase (

-

Fix: Dilute the organic layer with a light solvent (Ether/Hexanes) to re-establish a density gradient.

Q: Can I use centrifugation? A: Yes. This is the most effective physical method. Transfer the emulsion to 50mL Falcon tubes and centrifuge at 2000–3000 RPM for 5 minutes. The G-force overcomes the surface tension stabilizing the droplets.

Summary of Workup Chemistries

| Reaction Type | Metal Species | Primary Emulsion Cause | Recommended Workup | Contraindicated |

| Simmons-Smith | Zn, Cu | Zn(OH)₂ Gel | NH₄Cl / EDTA | Strong Acid (HCl) |

| LAH / DIBAL | Al | Al-Hydroxide Sludge | Rochelle's Salt | Fieser (often fails for CPAs) |

| Kulinkovich | Ti, Mg | TiO₂ Particulates | Celite Filtration | Simple Extraction |

References

-

Charette, A. B., et al. (2010).[8] "Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation." Journal of Organic Chemistry.

-

Frontier, A. (2026).[10][11] "Magic Formulas: Workup Tricks and Rochelle's Salt."[12] University of Rochester Not Voodoo.

-

Kulinkovich, O. G. (2004).[13] "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols." Synlett.

-

Biotage. (2023).[12] "Tackling Emulsions: Strategies for Liquid-Liquid Extraction." Biotage Knowledge Base.

-

Lévesque, E., et al. (2014).[8] "Improved Zinc-Catalyzed Simmons-Smith Reaction."[8] Organic Letters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Kulinkovich Reaction [organic-chemistry.org]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Simmons-Smith Reaction [organic-chemistry.org]

- 9. Titanium Redox Catalysis: Insights and Applications of an Earth-Abundant Base Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Workup [chem.rochester.edu]

- 11. Magic Formulas [chem.rochester.edu]

- 12. reddit.com [reddit.com]

- 13. m.youtube.com [m.youtube.com]

Validation & Comparative

Comparative Guide: Mass Spectrometric Profiling of Brominated Cyclopropyl Methanols

Executive Summary & Strategic Context

Brominated cyclopropyl methanols are high-value intermediates in the synthesis of antiviral agents and complex alkaloids. Their structural duality—combining the high ring strain of cyclopropane (~27.5 kcal/mol) with the labile reactivity of a carbon-bromine bond—creates a unique mass spectrometric signature.

This guide compares the two dominant analytical approaches for profiling these compounds: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] While ESI is the industry standard for intact mass confirmation in LC-MS workflows, this guide argues that EI remains the superior technique for structural elucidation of brominated cyclopropyl methanols due to the diagnostic power of ring-opening fragmentation patterns.

Technical Comparison: EI vs. ESI Performance

The choice of ionization method dictates the visibility of the cyclopropylcarbinyl rearrangement, a critical mechanism for verifying the integrity of the cyclopropane ring.

Table 1: Performance Matrix for Brominated Cyclopropyl Methanols

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Scientist's Verdict |

| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) | EI provides structural fingerprints; ESI confirms purity. |

| Molecular Ion ( | Weak or Absent | Strong ( | Use ESI for molecular weight confirmation. |

| Isotopic Pattern | Distinct 1:1 doublet ( | Distinct 1:1 doublet in parent ion | Both preserve the Br signature, but EI tracks Br location. |

| Ring Integrity | Induces ring opening (Diagnostic) | Preserves ring (Non-diagnostic) | EI proves the ring existed by how it breaks.[3] |

| Sensitivity | Moderate (ng range) | High (pg range) | ESI wins for trace analysis. |

Deep Dive: Fragmentation Mechanisms[4]

Understanding the fragmentation of these compounds requires analyzing the interplay between the Heavy Atom Effect (Bromine) and Ring Strain Release .

The Isotopic Signature (The "King" of the Spectrum)

Before analyzing carbon skeletons, verify the bromine. Bromine naturally exists as

-

Observation: A "twin tower" peak pattern with nearly equal intensity separated by 2 m/z units.

-

Diagnostic Value: If a fragment ion retains the doublet, it retains the bromine. If the doublet collapses to a singlet, the bromine has been lost (neutral loss of

or

The Cyclopropylcarbinyl Rearrangement

The defining feature of cyclopropyl methanol fragmentation is the Cyclopropylcarbinyl-to-Homoallyl rearrangement . Upon ionization (EI), the radical cation is unstable. The cyclopropane ring opens to relieve strain, often mimicking the chemistry of allyl cations.

-

Pathway A (Dehydration): Loss of water (

) is rapid in alcohols. In cyclopropyl methanols, this often precedes ring opening. -

Pathway B (Ring Opening): The

cation rearranges to the homoallyl cation ( -

Pathway C (Bromine Loss): The C-Br bond is weaker than C-C bonds. In EI, expect a significant peak at

(loss of

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways verified in high-energy ionization environments.

Caption: Figure 1. Competing fragmentation pathways for brominated cyclopropyl methanols under 70 eV Electron Ionization.

Experimental Protocol: Self-Validating Analysis

As a Senior Scientist, you must ensure data integrity. This protocol includes built-in validation steps.

Workflow: Structural Confirmation via GC-MS (EI)

Prerequisites:

-

Instrument: Single Quadrupole or Q-TOF GC-MS.

-

Column: Non-polar (e.g., DB-5ms), as cyclopropyl methanols are moderately polar but volatile.

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (Avoid Methanol to prevent transesterification/acetal formation artifacts).

Step-by-Step Methodology:

-

System Suitability (Self-Validation):

-

Inject 1 µL of Perfluorotributylamine (PFTBA/FC-43) .

-

Check: Verify m/z 69, 219, 502 ratios. Ensure Oxygen/Nitrogen background is <2%.

-

Why: Bromine isotope ratios (50:50) are easily skewed by poor detector tuning.

-

-

Sample Preparation:

-